molecular formula C12H13F3N4O2 B2769206 3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034419-16-2

3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

Cat. No. B2769206
CAS RN: 2034419-16-2
M. Wt: 302.257
InChI Key: JVKPOPRYIFSAEJ-UHFFFAOYSA-N
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Description

“3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide” is a compound that contains a triazole nucleus . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves several steps . The process typically starts with commercially available reagents and involves cyclization and hydrogenation steps . The protecting group is removed by hydrogenation on Pd/C to give the final product .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

Triazole compounds, including “this compound”, can undergo a variety of chemical reactions . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using techniques such as melting point determination and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

Antioxidant and Anticancer Activity

Novel derivatives containing triazole and pyridine rings have shown significant antioxidant and anticancer activities. A study highlighted the synthesis of compounds bearing triazolone and triazole moieties that exhibited higher antioxidant activity than ascorbic acid and demonstrated cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Herbicidal Activity

Triazolopyrimidine sulfonamide compounds, structurally related to the queried compound, have been explored for their herbicidal activity. These compounds act as acetohydroxyacid synthase inhibitors, showcasing potential as effective herbicides with faster degradation rates in soil (Chen et al., 2009).

Enzymatic Kinetic Studies

Modifications of the methoxy group in compounds similar to the query have been investigated to discover new derivatives with high herbicidal activity and faster soil degradation. The kinetic analysis of these modifications provides insights into their biological activity and environmental impact (Chen et al., 2009).

Molecular Structure Analysis

The molecular structure and properties of compounds incorporating triazole and pyridine rings have been studied through experimental and theoretical approaches, including single-crystal X-ray diffraction and spectroscopy. These studies offer valuable information on the structural features that contribute to their biological and chemical activities (Gumus et al., 2018).

Future Directions

Triazole compounds, including “3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide”, have shown versatile biological activities, making them promising candidates for the development of new medicines . Future research could focus on exploring their potential therapeutic applications and improving their synthesis methods .

properties

IUPAC Name

3-methoxy-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O2/c1-21-6-4-10(20)16-7-9-17-18-11-8(12(13,14)15)3-2-5-19(9)11/h2-3,5H,4,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKPOPRYIFSAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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